molecular formula C10H9ClN2 B3042372 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole CAS No. 59843-61-7

3-(4-Chlorophenyl)-4-methyl-1H-pyrazole

Cat. No.: B3042372
CAS No.: 59843-61-7
M. Wt: 192.64 g/mol
InChI Key: BYONPYLIDBGTDF-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-4-methyl-1H-pyrazole is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a 4-chlorophenyl group and a methyl group attached to the pyrazole ring, making it a significant molecule in various chemical and pharmaceutical applications.

Biochemical Analysis

Biochemical Properties

3-(4-Chlorophenyl)-4-methyl-1H-pyrazole has been reported to exhibit antioxidant and immunomodulatory properties . It interacts with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase, and plays a role in hydrogen peroxide scavenging . These interactions contribute to its antioxidant activity and its potential role in modulating oxidative stress .

Cellular Effects

In cellular contexts, this compound has been shown to exert protective effects against oxidative stress. For instance, in human dopaminergic neuroblastoma cells (SH-SY5Y), treatment with this compound prevented the increase in reactive oxygen species (ROS) induced by hydrogen peroxide exposure . It also increased the levels of reduced glutathione in these cells , suggesting a role in maintaining cellular redox balance.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with key enzymes in the glutathione metabolism pathway. By interacting with glutathione peroxidase and glutathione reductase, it can influence the balance of oxidized and reduced glutathione within cells . This, in turn, can impact cellular responses to oxidative stress.

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, its antioxidant and immunomodulatory effects suggest potential changes over time. For instance, its ability to modulate ROS levels and glutathione balance could influence long-term cellular responses to oxidative stress .

Metabolic Pathways

The specific metabolic pathways involving this compound are not well-defined. Its interaction with enzymes in the glutathione metabolism pathway suggests a role in this biochemical process .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-4-methyl-1H-pyrazole typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate and acetylacetone. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired pyrazole compound . The reaction mechanism involves the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

3-(4-Chlorophenyl)-4-methyl-1H-pyrazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorophenyl)-4-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its chlorophenyl group enhances its reactivity and potential biological activity compared to other pyrazole derivatives.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-methyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c1-7-6-12-13-10(7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYONPYLIDBGTDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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